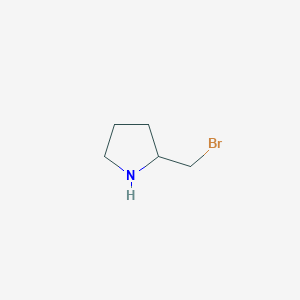

2-(Bromomethyl)pyrrolidine

Descripción

Significance as a Pyrrolidine (B122466) Core Intermediate

The pyrrolidine ring is a fundamental scaffold in a vast number of natural products, alkaloids, and pharmacologically important agents. frontiersin.org It is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of 2-(bromomethyl)pyrrolidine lies in its function as a key intermediate that provides a direct pathway to introduce this valuable pyrrolidine core into larger molecules. tandfonline.comfrontiersin.org

The primary reason for its utility is the reactivity of the bromomethyl (-CH₂Br) group. cymitquimica.com The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This allows synthetic chemists to readily attach a wide variety of other functional groups by reacting this compound with different nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds respectively. This reactivity is crucial for the functionalization of the pyrrolidine scaffold, enabling the synthesis of diverse derivatives with specific chemical and biological properties. lookchem.com

Furthermore, the pyrrolidine ring in this compound contains chiral centers, making it an important building block in asymmetric synthesis. nih.govresearchgate.net The ability to synthesize stereochemically pure compounds is of utmost importance in drug development, as different stereoisomers of a molecule can have vastly different biological activities. nih.govresearchgate.net By using chiral versions of this compound, researchers can construct complex, optically active molecules, including enzyme inhibitors and receptor modulators.

Interactive Data Table: Chemical Properties

Select a compound from the dropdown to view its properties.

| Property | Value |

| Compound Name | This compound hydrobromide |

| CAS Number | 3433-29-2 |

| Molecular Formula | C₅H₁₁Br₂N |

| Molecular Weight | 244.96 g/mol |

| Form | Typically a white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| Synonyms | Pyrrolidine, 2-(bromomethyl)-, hydrobromide (1:1) |

Strategic Position in Heterocyclic Chemistry Research

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, with nitrogen, oxygen, and sulfur being the most common heteroatoms. researchgate.net This class of compounds is of immense importance as they form the basis of a majority of known organic compounds, including nucleic acids, most drugs, and numerous natural products. openmedicinalchemistryjournal.comrsc.org The field of heterocyclic chemistry focuses on the synthesis, properties, and applications of these vital molecules. rsc.org

Within this broad field, this compound holds a strategic position as a versatile reagent for the synthesis of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com The pyrrolidine moiety itself is a cornerstone in modern medicinal chemistry due to its unique physicochemical properties. tandfonline.combohrium.com this compound provides a reliable and efficient entry point for incorporating this scaffold. cymitquimica.com

Its strategic value is enhanced by its role as a precursor in the synthesis of more complex, fused heterocyclic systems. researchgate.net The reactive bromomethyl group can participate in intramolecular reactions to form bicyclic or polycyclic structures, significantly increasing molecular complexity. researchgate.net This allows researchers to explore novel three-dimensional chemical spaces, which is a key aspect of modern drug discovery. nih.gov The ability to use this single, relatively simple molecule to generate a wide array of structurally diverse pyrrolidine derivatives makes it an invaluable tool in the arsenal (B13267) of synthetic organic chemists. lookchem.com

Interactive Data Table: Synthetic Applications

This table summarizes common nucleophilic substitution reactions involving this compound.

| Nucleophile | Reagent Type | Product Type | Significance |

| Amines (e.g., morpholine) | Nitrogen Nucleophile | Pyrrolidine-amine conjugates | Formation of new C-N bonds, synthesis of complex amines. |

| Thiols/Thiolates | Sulfur Nucleophile | Thioethers | Formation of new C-S bonds, important in various bioactive molecules. |

| Alkoxides/Phenoxides | Oxygen Nucleophile | Ethers | Formation of new C-O bonds, creating ether-linked pyrrolidine derivatives. |

| Azide | Nitrogen Nucleophile | Azido-pyrrolidines | Precursors for amines via reduction. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIDALMOELWSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647487 | |

| Record name | 2-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412311-36-5 | |

| Record name | 2-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl Pyrrolidine and Its Derivatives

Regioselective Synthesis Strategies

The synthesis of 2-(bromomethyl)pyrrolidine is fundamentally a challenge of regioselectivity—the selective reaction at one specific site of the pyrrolidine (B122466) ring. The most prevalent and effective strategies achieve this control by utilizing chiral starting materials where the desired substitution pattern is already established. Precursors such as L-proline and S-pyroglutamic acid have functional groups at the precise carbon atom (C2 and C5, respectively) that will be transformed into the bromomethyl group. This precursor-based approach ensures that the bromomethyl substituent is installed exclusively at the C2 position of the final pyrrolidine ring. researchgate.netnih.gov

Alternative methods, such as palladium-catalyzed cross-coupling reactions, have been employed for the regioselective functionalization of other halogenated heterocycles, establishing a precedent for controlling substituent placement. nih.govresearchgate.net For instance, the Suzuki-Miyaura reaction is a powerful tool for creating specific carbon-carbon bonds on a pre-existing heterocyclic core. nih.govresearchgate.net Furthermore, metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides provide a general and flexible route to highly functionalized and enantiomerically pure pyrrolidines, where the regiochemistry can be controlled by the nature of the catalyst and reactants. nih.gov

Precursor-Based Synthetic Routes

The use of readily available, naturally derived chiral precursors is a cornerstone of the synthesis of optically active this compound derivatives. This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically pure products.

Synthesis from L-Proline and its Derivatives

L-proline, a natural amino acid, serves as a valuable starting point for synthesizing C2-substituted pyrrolidines. researchgate.net The general synthetic pathway involves the protection of the pyrrolidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group. This is followed by the reduction of the carboxylic acid at the C2 position to a primary alcohol, yielding a hydroxymethyl group. The final step is the conversion of this alcohol to the corresponding bromide.

More advanced methods include the catalytic enantioselective preparation of related scaffolds. For example, N-Boc-(S)-4-methyleneproline, a versatile precursor for various 4-substituted prolines, can be synthesized in a high-yielding process starting from derivatives of proline. nih.gov Such approaches highlight the utility of the proline scaffold in generating structural diversity. nih.gov

Approaches from S-Pyroglutamic Acid

S-Pyroglutamic acid, a lactam derived from S-glutamic acid, is another widely used chiral synthon for the synthesis of 2-pyrrolidinone (B116388) and pyrrolidine derivatives. researchgate.netmdpi.comnih.gov Its structure allows for extensive derivatization, leading to a wide array of chemical entities. nih.gov A key intermediate in many of these synthetic routes is (S)-5-Hydroxymethyl-2-pyrrolidinone.

This intermediate can be converted to (S)-5-Bromomethyl-2-pyrrolidinone via bromination of the hydroxyl group. A common and high-yielding method for this transformation is the Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This reaction proceeds under mild conditions and typically retains the stereochemistry at the C5 position.

Table 1: Synthesis of (S)-5-Bromomethyl-2-pyrrolidinone via Appel Reaction

| Parameter | Details |

| Starting Material | (S)-5-Hydroxymethyl-2-pyrrolidinone |

| Reagents | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Reaction Time | 70 hours |

| Mechanism | Nucleophilic substitution (SN2) |

| Yield | 95% |

| Key Advantage | High yield, mild conditions, retention of stereochemistry. |

| Limitation | Generates triphenylphosphine oxide as a stoichiometric byproduct. |

Preparation from Related Pyrrolidine Scaffolds

The synthesis of this compound can also be achieved by modifying other pre-existing pyrrolidine structures. One documented method involves the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to furnish the target 2-(bromomethyl)pyrrolidines. acs.org Additionally, palladium-catalyzed reactions of γ-(N-acylamino) alkenes with aryl bromides can be used to construct N-acyl-protected pyrrolidines in a stereoselective manner, creating two new bonds in a single operation. organic-chemistry.org The versatility of the pyrrolidine ring is further demonstrated by intramolecular [2+2] photocycloaddition approaches, which can be used to create complex, conformationally restricted bis-pyrrolidines that can be subsequently modified. acs.org

Protecting Group Strategies in Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. jocpr.comwikipedia.org They are used to temporarily mask a reactive functional group, such as the secondary amine of the pyrrolidine ring, to prevent it from undergoing undesired reactions during transformations elsewhere in the molecule. organic-chemistry.orgpressbooks.pub

A good protecting group must be easy to install, stable under the conditions of subsequent reaction steps, and easy to remove cleanly without affecting the rest of the molecule. pressbooks.pub For the pyrrolidine nitrogen, common protecting groups include the acid-labile tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group, which can be removed by hydrogenolysis. wikipedia.org The use of different classes of protecting groups that can be removed under distinct conditions (e.g., one acid-labile and one base-labile) is known as an orthogonal strategy, allowing for the sequential deprotection and reaction of multiple functional groups within the same molecule. wikipedia.org

N-Alkylation with Bromides

N-alkylation is a key reaction for functionalizing the nitrogen atom of the pyrrolidine ring, often using alkyl bromides as the electrophile. This reaction is frequently employed after the pyrrolidine core has been constructed, allowing for the introduction of a wide variety of substituents. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl bromide. nih.govnih.gov

The synthesis of new optically active 2-pyrrolidinones often starts with the N-benzylation of methyl S-pyroglutamate using variously substituted benzyl (B1604629) bromides. mdpi.comnih.gov These reactions are generally performed in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.govnih.gov In some cases, microwave irradiation can be used to accelerate the reaction, leading to shorter reaction times and good yields. nih.gov

Table 2: Examples of N-Alkylation of Pyrrolidine/Pyrrolidinone Scaffolds with Bromides

| Pyrrolidine Scaffold | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| Pyrrolidine-fused chlorin (B1196114) | methyl 4-(bromomethyl)benzoate | DIPEA | DMF | Microwave, 75°C, 5 min | N-alkylated chlorin | nih.gov |

| Pyrrolidine-fused chlorin | 2-bromoethanaminium bromide | K₂CO₃ | DMF | Microwave, 75°C, 5 min | N-(2-aminoethyl)pyrrolidine-fused chlorin | nih.gov |

| Methyl S-pyroglutamate | 1-(benzyloxy)-4-(bromomethyl)benzene | - | - | - | Methyl 1-[4-(benzyloxy)benzyl]-5-oxo-L-prolinate | mdpi.comnih.gov |

| Methyl S-pyroglutamate | 1-(bromomethyl)-4-(3-methoxypropoxy)benzene | - | - | - | Methyl 1-[4-(3-methoxypropoxy)benzyl]-5-oxo-L-prolinate | mdpi.com |

| Pyrrolidine HCl salt | Allyl bromide | K₂CO₃ | Acetonitrile | Reflux | N-allyl-pyrrolidine derivative | nih.gov |

Boc-Protected this compound Derivatives

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom in the pyrrolidine ring, prized for its stability in various reaction conditions and its straightforward removal under acidic conditions. The synthesis of Boc-protected this compound derivatives is a critical step in the construction of more complex molecules.

A common strategy for the synthesis of N-Boc-2-(bromomethyl)pyrrolidine involves the bromination of the corresponding N-Boc-2-(hydroxymethyl)pyrrolidine. This transformation can be achieved using various brominating agents. For instance, the use of phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether is a classic and effective method. nih.gov Another approach involves the use of carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃).

Alternatively, the synthesis can commence from a commercially available precursor such as (S)-N-Boc-2-(hydroxymethyl)pyrrolidine. The reaction conditions for such transformations are pivotal in achieving high yields and maintaining the stereochemical integrity of the chiral center.

A different synthetic route starts with the protection of a pre-existing 2-(chloromethyl)pyrrolidine. The reaction of (R)-2-(chloromethyl)pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) provides the corresponding (R)-1-Boc-2-(chloromethyl)pyrrolidine. While this yields a chloromethyl derivative, the principles are directly applicable to the synthesis of bromomethyl analogues, where bromine's superior leaving group ability can be advantageous for subsequent alkylation reactions.

The following table summarizes representative reaction conditions for the synthesis of Boc-protected halomethylpyrrolidine derivatives.

| Starting Material | Reagent(s) | Solvent | Product | Yield |

| (S)-2-(Hydroxymethyl)pyrrolidine | PBr₃ | Diethyl Ether | (S)-2-(Bromomethyl)pyrrolidine | - |

| (R)-2-(Chloromethyl)pyrrolidine | (Boc)₂O, Triethylamine | - | (R)-1-Boc-2-(chloromethyl)pyrrolidine | - |

| N-Boc-S-serine methyl ester derivative | - | - | Precursor to Garner aldehyde | - |

Benzyl-Protected this compound Derivatives

The benzyl group serves as another common N-protecting group in the synthesis of pyrrolidine derivatives. It is typically introduced via N-alkylation with a benzyl halide and can be removed under hydrogenolysis conditions.

One established method for preparing a benzyl-protected pyrrolidine derivative involves the N-benzylation of pyrrolidine followed by functionalization at the 2-position. For example, pyrrolidine can be reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent to yield N-benzylpyrrolidine. Subsequent introduction of a chloromethyl or bromomethyl group at the 2-position completes the synthesis.

A more intricate approach begins with a substituted precursor like methyl S-pyroglutamate. nih.govmdpi.com This starting material can be N-benzylated using a reagent such as 1-(benzyloxy)-4-(bromomethyl)benzene. nih.govmdpi.com This method highlights the versatility of starting materials for accessing benzyl-protected pyrrolidine structures.

The synthesis of N-benzyl-2-pyrrolidone can also be a key step. This intermediate is formed by reacting 2-pyrrolidone with a reactive benzyl compound, such as a benzyl halide (e.g., benzyl bromide) or a benzyl tosylate, in the presence of a base like sodium ethoxide. google.com The resulting N-benzyl-2-pyrrolidone can then be further functionalized.

The table below outlines conditions for the synthesis of benzyl-protected pyrrolidine derivatives.

| Starting Material | Reagent(s) | Solvent | Product | Reference |

| Pyrrolidine | Benzyl halide, Base | Aprotic solvent | N-Benzylpyrrolidine | |

| Methyl S-pyroglutamate | 1-(Benzyloxy)-4-(bromomethyl)benzene | - | N-Benzylated product | nih.govmdpi.com |

| 2-Pyrrolidone | Benzyl bromide, Sodium ethoxide | Ethanol, Xylene | N-Benzyl-2-pyrrolidone | google.com |

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and enhance product yields, advanced synthetic techniques such as microwave-assisted synthesis and "one-pot" methodologies have been applied to the preparation of this compound derivatives.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. In the context of pyrrolidine derivatives, microwave-assisted N-alkylation has proven to be a highly effective strategy.

For instance, the N-alkylation of a pyrrolidine-fused chlorin with various alkyl halides, including brominated compounds like methyl 4-(bromomethyl)benzoate, has been successfully carried out under microwave irradiation. mdpi.comnih.govresearchgate.net This approach, performed in a solvent such as DMF with a base like N,N-diisopropylethylamine (DIPEA), significantly shortens the reaction time to a matter of minutes at a controlled temperature. mdpi.comresearchgate.net The scope of this microwave-assisted N-alkylation has been extended to other alkyl halides, demonstrating its versatility. mdpi.comnih.gov

The following table details a representative microwave-assisted synthesis.

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| NH pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | DIPEA | DMF | 75 °C, 5 min, Microwave irradiation | N-alkylated pyrrolidine-fused chlorin | mdpi.comresearchgate.net |

"One-Pot" Methodologies

"One-pot" reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency.

An efficient one-pot route to construct pyrrolidine derivatives from halogenated amides has been developed. mdpi.com This tandem protocol integrates amide activation, reduction of the resulting nitrilium ion, and an intramolecular nucleophilic substitution in a single pot. mdpi.com The process starts with a halogenated secondary amide, which is activated with an agent like triflic anhydride (B1165640) (Tf₂O) in the presence of a base such as 2-fluoropyridine. Subsequent reduction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) triggers the tandem cyclization to yield the pyrrolidine ring. mdpi.com This method provides a convenient pathway to a variety of N-substituted and C-substituted pyrrolidines under mild, metal-free conditions. mdpi.com

A general procedure for this one-pot synthesis is outlined below.

| Starting Material | Reagents | Solvent(s) | Key Steps | Product | Reference |

| Halogenated secondary amide | 1. Tf₂O, 2-Fluoropyridine2. NaBH₄, CH₃OH | CH₂Cl₂, CH₃OH | Amide activation, Reduction, Intramolecular nucleophilic substitution | Substituted pyrrolidine | mdpi.com |

Stereochemical Control in 2 Bromomethyl Pyrrolidine Chemistry

Asymmetric Synthesis of 2-(Bromomethyl)pyrrolidine and Analogs

The construction of the chiral 2-substituted pyrrolidine (B122466) scaffold can be achieved through several powerful asymmetric strategies. These methods leverage chiral auxiliaries, ligands, organocatalysts, and enzymes to induce high levels of stereoselectivity, providing access to enantiomerically enriched products.

Chiral Auxiliaries and Ligands in Enantioselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in the synthesis of chiral pyrrolidines. Evans oxazolidinones and pseudoephedrine are prominent examples of chiral auxiliaries used to control the alkylation of enolates, a key step in building substituted carbon frameworks.

In metal-catalyzed reactions, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of the transformation. Palladium-catalyzed carboamination reactions, for instance, have been developed to produce enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov In these reactions, the choice of chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. The use of the (R)-Siphos-PE ligand in the coupling of N-boc-pent-4-enylamine with aryl bromides has yielded 2-(arylmethyl)pyrrolidine products with up to 94% enantiomeric excess (ee). nih.gov

| Catalyst/Ligand System | Transformation | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd/(R)-Siphos-PE | Carboamination | N-boc-pent-4-enylamine and Aryl Bromides | 2-(Arylmethyl)pyrrolidine | up to 94% | nih.gov |

| CoBr₂/BOX Ligand | Hydroalkylation | 3-Pyrrolines and Alkyl Halides | C3-Alkylated Pyrrolidine | up to 97% | nih.gov |

| Ni Catalyst/BOX Ligand | Hydroalkylation | 3-Pyrrolines and Alkyl Halides | C2-Alkylated Pyrrolidine | up to 97% | nih.gov |

| Copper/(R,R)-Phbox | Aminooxygenation | 4-Pentenyl Sulfonamides | 2,5-cis-Pyrrolidine | High (Matched Case) | nih.gov |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, with pyrrolidine-based catalysts themselves playing a central role. nih.govunibo.it Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective in aminocatalysis, activating aldehydes and ketones toward nucleophilic attack via enamine intermediates. nih.gov

The asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a robust method for constructing functionalized pyrrolidine precursors. nih.govnih.gov Furthermore, organocatalytic cascade reactions have been developed to synthesize highly substituted pyrrolidines. For example, the reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketones, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, yields pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another cornerstone of pyrrolidine synthesis, capable of generating multiple stereocenters with high control. mappingignorance.orgrsc.org

| Organocatalyst | Reaction Type | Reactants | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Diarylprolinol Silyl Ethers | Michael Addition | Aldehydes and Nitroolefins | Functionalized Aldehydes | High ee | nih.gov |

| Cinchonidine-derived Amino-squaramide | Cascade Reaction | N-Tosyl aminomethyl enone and α-cyano-α,β-unsaturated ketone | Pyrrolidine with Quaternary Center | High dr and ee | rsc.org |

| Diphenylprolinol Silyl Ether/4-Bromobenzoic Acid | Tandem Reaction | α-Aminomethyl alkyl ketones and α,β-Unsaturated aldehydes | 2-Alkanoyl-3-aryl-5-hydroxy pyrrolidines | >99% ee | rsc.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | 2,2- and 3,3-disubstituted pyrrolidines | High ee | whiterose.ac.uk |

Diastereoselective Alkylation Protocols

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple chiral centers. In pyrrolidine synthesis, this is often achieved by the alkylation of a chiral, non-racemic precursor. The synthesis of the drug Daclatasvir, for example, involves the alkylation of N-protected proline with a bis(bromoethanone) reagent. mdpi.com The inherent chirality of the proline starting material directs the stereochemical outcome of the alkylation at the nitrogen atom and subsequent transformations.

Intramolecular cyclization reactions of acyclic precursors also offer excellent diastereocontrol. Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides overwhelmingly favors the formation of 2,5-cis-pyrrolidines with diastereomeric ratios often exceeding 20:1. nih.gov Similarly, iron-catalyzed C-H amination of aliphatic azides can produce 2,5-disubstituted pyrrolidines, with studies identifying a preference for the syn diastereomer. nih.gov These protocols rely on the conformational preferences of the transition states to dictate the relative arrangement of substituents in the final cyclic product.

Enzyme-Mediated Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to chiral molecules. Enzymes, operating under mild conditions, can provide exquisite control over stereochemistry. Transaminases (TAs), for instance, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines and piperidines. nih.gov This method starts from commercially available ω-chloroketones, and the enzyme catalyzes the stereoselective transfer of an amino group from an amine donor. nih.gov The resulting chiral amine undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. A key advantage of this approach is the ability to access either enantiomer of the product by selecting the appropriate (R)- or (S)-selective transaminase, often achieving enantiomeric excesses greater than 99.5%. nih.gov

Retention and Inversion of Configuration in Reactions

Once a chiral center is established, its configuration can either be retained or inverted during subsequent chemical reactions. This is particularly relevant for reactions occurring at the stereocenter itself or at a position adjacent to it. For this compound, two main sites of reaction are the C2 stereocenter and the primary carbon of the bromomethyl group.

Nucleophilic substitution reactions (SN2) at the primary carbon of the bromomethyl group are expected to proceed with a complete inversion of configuration at that carbon, although this does not affect the stereocenter at C2. youtube.comyoutube.com However, reactions that involve the C2 stereocenter are governed by the specific mechanism.

SN2 Reactions : These reactions, characterized by a backside attack of a nucleophile, result in the inversion of stereochemistry at the reaction center. youtube.com If a leaving group at the C2 position of a pyrrolidine ring were to be displaced via an SN2 mechanism, the absolute configuration would be inverted.

SN1 Reactions : These reactions proceed through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization or partial racemization. youtube.comyoutube.com The leaving group can sometimes shield one face of the carbocation, leading to a slight preference for the inverted product. youtube.com

The reaction of a pyrrolidine derivative where a nitrile group is formed while maintaining the configuration of the chiral center has been reported in the synthesis of Vildagliptin, demonstrating that specific reaction conditions can lead to retention of stereochemistry. mdpi.com The choice of reagents, solvent, and reaction conditions is therefore critical in dictating whether a reaction proceeds with retention or inversion of configuration.

Stereogenicity and its Impact on Derivatives

The stereogenicity at the C2 position of the pyrrolidine ring has a profound influence on the biological and chemical properties of its derivatives. The spatial arrangement of the substituent dictates how the molecule interacts with chiral biological targets such as enzymes and receptors.

A striking example of this is seen in a 2-(arylmethyl)pyrrolidine derivative that acts as a 5-HT6 receptor ligand. The (R)-enantiomer is a potent agonist, whereas the (S)-enantiomer displays antagonistic activity. nih.gov This complete reversal of biological function underscores the critical importance of absolute stereochemistry.

Reactivity and Mechanistic Investigations of 2 Bromomethyl Pyrrolidine

Radical Reaction Pathways

Alkyl bromides, including 2-(bromomethyl)pyrrolidine, can serve as precursors for carbon-centered radicals through homolytic cleavage of the carbon-bromine bond. This can be achieved using various methods, including the use of radical initiators or photolysis beilstein-journals.orgnih.gov.

The generation of a pyrrolidin-2-ylmethyl radical from this compound can be initiated by treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor like tributyltin hydride or, in more modern, tin-free methods, tris(trimethylsilyl)silane beilstein-journals.org. Visible light photoredox catalysis has also emerged as a powerful tool for generating radicals from alkyl bromides under mild conditions researchgate.net.

Once generated, these highly reactive radical intermediates can be "trapped" by various reagents to confirm their existence and study their reactivity. A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is a stable radical that readily combines with transient carbon-centered radicals to form a stable adduct nih.govwhiterose.ac.uk. The detection of this adduct provides strong evidence for the formation of the initial radical intermediate. While specific studies on the generation and trapping of the pyrrolidin-2-ylmethyl radical are not abundant, the principles are well-established in radical chemistry nih.govresearchgate.net. Such radical intermediates can also be trapped intramolecularly by suitably placed double or triple bonds within the molecule, leading to the formation of cyclic products beilstein-journals.orgnih.gov.

Ring Transformation Reactions

2-(Halomethyl)pyrrolidine derivatives can undergo ring expansion reactions to form piperidine (B6355638) structures. This transformation typically proceeds through the formation of a strained bicyclic aziridinium ion intermediate.

Theoretical studies using DFT calculations have investigated the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine (B122466) to the corresponding 3-chloropiperidine nih.gov. The reaction is proposed to proceed via an intramolecular nucleophilic attack of the pyrrolidine nitrogen on the carbon bearing the halogen, displacing the halide ion to form a 1-azoniabicyclo[3.1.0]hexane intermediate. Subsequent attack of the halide ion on one of the bridgehead carbons of this strained intermediate leads to the opening of the three-membered ring and the formation of the thermodynamically more stable six-membered piperidine ring nih.gov. This process is favored in polar solvents like DMSO, which stabilize the ionic intermediates. Given the similar nature of the carbon-halogen bond, it is expected that this compound would undergo a similar ring expansion under appropriate conditions.

Ring Expansion Protocols to Piperidines

The transformation of pyrrolidine derivatives into the piperidine scaffold is a valuable synthetic strategy, as it allows for the generation of a six-membered ring from a five-membered precursor. One such protocol involves the ring expansion of 2-(halomethyl)pyrrolidines. Theoretical studies using Density Functional Theory (DFT) have been conducted to investigate the ring enlargement of N-isopropyl-2-chloromethylpyrrolidine to the corresponding 3-chloropiperidine. researchgate.net These calculations have shown that in the gas phase, the reaction proceeds as a synchronous process through a single transition state. However, in a polar solvent like dimethyl sulfoxide (DMSO), the energy barrier for the reaction is significantly lowered, although it is believed to still proceed via a single-step mechanism. researchgate.net

A related and experimentally verified method for the ring expansion of pyrrolidine derivatives to piperidines involves the use of prolinols. The ring expansion of prolinols proceeds through an aziridinium intermediate to yield C3-substituted piperidines in good yields and high enantiomeric excess. nih.gov The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by the nature of the substituents on the nitrogen atom and at the C4 position of the initial prolinol. nih.gov While not starting directly from this compound, this mechanism provides a well-established precedent for the ring expansion of pyrrolidine rings via aziridinium intermediates, a pathway that is conceptually accessible from this compound through intramolecular cyclization.

The general mechanism for such a ring expansion can be conceptualized as follows:

Formation of a Bicyclic Aziridinium Ion: The nitrogen of the pyrrolidine ring can displace the bromide ion of the bromomethyl group in an intramolecular nucleophilic substitution, leading to the formation of a strained bicyclic aziridinium ion.

Nucleophilic Ring Opening: A nucleophile then attacks one of the carbon atoms of the aziridinium ring. Attack at the bridgehead carbon would lead back to a pyrrolidine derivative. However, attack at the methylene carbon of the original bromomethyl group results in the opening of the aziridinium ring and the formation of a six-membered piperidine ring.

This strategy offers a powerful method for the stereocontrolled synthesis of substituted piperidines from readily available chiral pyrrolidine precursors.

Aziridine to Pyrrolidine Rearrangements

The rearrangement of aziridines to pyrrolidines provides another elegant method for the construction of the pyrrolidine ring system. These rearrangements often proceed through the formation of an aziridinium ion intermediate, which can then undergo nucleophilic attack and subsequent cyclization to form the five-membered ring.

One notable example is the aza-Payne rearrangement, which involves the isomerization of 2,3-aziridin-1-ols to epoxy amines under basic conditions. msu.eduwikipedia.org These epoxy amines can then be subjected to a nucleophilic attack by a suitable reagent, such as a sulfoxonium ylide. This attack opens the epoxide ring and generates a bis-anion, which then undergoes a 5-exo-tet ring closure to furnish the desired pyrrolidine. msu.edu This process is highly stereospecific, allowing for the complete transfer of the stereochemistry from the starting aziridinol to the final pyrrolidine product. msu.edu

Another approach involves an electrophile-induced cascade reaction of cinnamylaziridines. For instance, the reaction of a cinnamylaziridine with N-bromosuccinimide (NBS) and a nitrogen nucleophile like nosylamide (NsNH2) can initiate a bromonium ion-induced aziridine ring expansion. rsc.org The proposed mechanism involves the formation of a bromonium ion from the alkene, which is then attacked intramolecularly by the aziridine nitrogen to form a bicyclic aziridinium ion intermediate. Subsequent intermolecular attack by the nitrogen nucleophile at the less hindered carbon of the aziridinium ion leads to the formation of a functionalized pyrrolidine with high diastereoselectivity. rsc.org

A summary of representative substrates and outcomes for the NBS-induced aminocyclization–ring expansion cascade is presented below.

| Entry | Aziridine Substrate (R group) | Product Ratio (Pyrrolidine:Piperidine) | Combined Yield (%) |

| 1 | Phenyl | 5.3 : 1 | 68 |

| 2 | 4-Methylphenyl | 4.5 : 1 | 71 |

| 3 | 4-Methoxyphenyl | 3.5 : 1 | 75 |

| 4 | tert-Butylphenyl | 10 : 1 | 65 |

Data sourced from Zhou and Yeung (2014). rsc.org

These examples highlight the utility of aziridine rearrangements in the stereocontrolled synthesis of substituted pyrrolidines, offering a distinct synthetic strategy from direct functionalization of a pre-existing pyrrolidine ring.

Reactivity in Diverse Organic Reactions

The pyrrolidine moiety, often derived from or leading to compounds like this compound, is a key participant in a variety of fundamental organic reactions. Its ability to form nucleophilic enamines or to be constructed through cascade reactions makes it a versatile component in the synthesis of complex molecules.

Mannich-type Reactions

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone), which together form a β-amino carbonyl compound known as a Mannich base. researchgate.net Pyrrolidine itself is a common catalyst and reactant in Mannich reactions.

A significant advancement is the development of asymmetric Mannich reactions. For instance, a halo-Mannich-type reaction has been reported that utilizes cyclopropyl carbonyl-derived enolates and sulfonyl-protected imines. nih.gov The use of chiral oxazolidinone auxiliaries allows for excellent stereochemical control of the resulting iodo-Mannich products. These products can be readily cyclized in the presence of a base such as triethylamine (B128534) to afford the corresponding protected pyrrolidines. nih.gov

Furthermore, a "redox-Mannich" reaction has been developed, which utilizes the same starting materials as the classic Mannich reaction (a secondary amine like pyrrolidine, a non-enolizable aldehyde, and a ketone) but proceeds through an isomerization step to yield ring-substituted β-amino ketones. acs.org This reaction is typically facilitated by a carboxylic acid catalyst. The scope of this reaction with pyrrolidine has been explored with various aromatic and heteroaromatic methyl ketones, as detailed in the table below.

| Entry | Ketone | Aldehyde | Product Yield (%) |

| 1 | Acetophenone | 2,6-Dichlorobenzaldehyde | 56 |

| 2 | 4-Methoxyacetophenone | 2,6-Dichlorobenzaldehyde | 61 |

| 3 | 4-Trifluoromethylacetophenone | 2,6-Dichlorobenzaldehyde | 51 |

| 4 | 2-Acetylthiophene | 2,6-Dichlorobenzaldehyde | 54 |

Data sourced from Seidel et al. (2014). acs.org

The reaction proceeds via the formation of an enamine from pyrrolidine and the aldehyde, which then isomerizes to a nucleophilic enamine that attacks the ketone.

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine plays a crucial role in a well-known variant of this reaction, the Stork enamine reaction. In this reaction, a ketone is first converted into an enamine by reacting it with a secondary amine, such as pyrrolidine. libretexts.orglibretexts.org This enamine then acts as a soft nucleophile and adds to a Michael acceptor (an α,β-unsaturated carbonyl compound). Subsequent hydrolysis of the resulting iminium ion regenerates the ketone, yielding a 1,5-dicarbonyl compound. libretexts.org

Enamine Formation: A ketone reacts with pyrrolidine to form a nucleophilic enamine.

Michael Addition: The enamine adds to an α,β-unsaturated carbonyl compound.

Hydrolysis: The intermediate is hydrolyzed to give the final 1,5-dicarbonyl product.

Cascade reactions involving aza-Michael additions are also powerful tools for the synthesis of substituted pyrrolidines. For example, a bifunctional squaramide catalyst can promote a cascade aza-Michael/Michael addition between nitroalkenes and tosylaminomethyl enones. rsc.org This organocatalytic process provides access to highly functionalized chiral pyrrolidines with good yields and excellent stereoselectivities. rsc.orgbit.edu.cn

The general scheme for this cascade is the addition of the amine to the nitroalkene (aza-Michael), followed by an intramolecular Michael addition of the resulting nitronate to the enone, thus forming the pyrrolidine ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The presence of a bromo-substituent, such as in this compound, allows for its potential participation in such reactions, although the reactivity of the alkyl bromide is different from the more commonly used aryl or vinyl halides.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, has been shown to be effective on heterocyclic systems bearing a bromomethyl group. For instance, the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids has been successfully demonstrated. nih.govresearchgate.net This indicates that the C-Br bond of the bromomethyl group can be stable under the conditions required for the coupling at an aryl C-Br bond.

A selection of aryl boronic acids used in the Suzuki coupling with 2-bromo-5-(bromomethyl)thiophene and the corresponding product yields are shown below.

| Entry | Aryl Boronic Acid | Product Yield (%) |

| 1 | 3-Chloro-4-fluorophenylboronic acid | 68 |

| 2 | 4-Methoxyphenylboronic acid | 76 |

| 3 | 4-Methylphenylboronic acid | 55 |

| 4 | Phenylboronic acid | 65 |

Data sourced from Siddiqa et al. (2018). nih.gov

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another important cross-coupling reaction. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction conditions can be tuned to selectively react at an aryl halide position while leaving an alkyl halide, like a bromomethyl group, intact. The reaction is typically catalyzed by a combination of palladium and copper complexes. wikipedia.org The successful coupling of various aryl bromides demonstrates the broad applicability of this reaction, suggesting its potential utility for substrates containing the this compound moiety, provided the desired reactivity can be selectively achieved at another position in a more complex molecule.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Functionalized Pyrrolidine (B122466) Derivatives

The presence of both a nucleophilic nitrogen and an electrophilic bromomethyl group allows for a variety of transformations to create functionalized pyrrolidine derivatives.

Synthesis of Substituted Pyrrolidinones

While the pyrrolidinone (or γ-lactam) ring is a common scaffold in medicinal chemistry, the direct use of 2-(bromomethyl)pyrrolidine for its construction is not widely documented in prominent synthetic routes. nih.govnih.gov In principle, this compound could be used as an alkylating agent. For instance, the nitrogen of a pre-existing lactam could be alkylated with this compound to append the pyrrolidinylmethyl moiety. However, more common synthetic strategies for substituted pyrrolidinones typically start from precursors like S-pyroglutamic acid, which already contains the lactam ring, or involve the cyclization of linear amino acids. nih.govrsc.org

Preparation of Spiropyrrolidines

Spiro-heterocycles are an important class of compounds due to their rigid, three-dimensional structures. The synthesis of spiropyrrolidines is often achieved through [3+2] cycloaddition reactions, where an azomethine ylide reacts with a suitable dipolarophile. In these methods, the pyrrolidine ring is typically formed during the cycloaddition step rather than being introduced as a pre-formed unit like this compound.

Derivatization via N-Functionalization

The secondary amine of the pyrrolidine ring is a key site for molecular elaboration through N-functionalization, such as N-alkylation and N-acylation. These reactions are fundamental in organic chemistry for building molecular complexity. organic-chemistry.orgumich.edu

N-Alkylation: The nitrogen atom can readily react with various alkylating agents. A notable example of the importance of N-alkylation on this scaffold is found in the synthesis of the anti-migraine drug Eletriptan. A key precursor to Eletriptan is (R)-5-bromo-3-(pyrrolidin-2-ylmethyl)-1H-indole, which is N-methylated to install the methyl group on the pyrrolidine nitrogen, yielding (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. nih.govd-nb.infobeilstein-journals.org This transformation highlights the utility of modifying the pyrrolidine nitrogen to achieve the final target structure.

N-Acylation: The pyrrolidine nitrogen can also be acylated using acyl chlorides or anhydrides to form amides. nih.govrsc.org This reaction introduces a carbonyl group, which can alter the chemical properties of the molecule or serve as a handle for further functionalization.

| Reaction Type | Reagents | Product Type | Related Example |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-(bromomethyl)pyrrolidine | N-methylation in Eletriptan synthesis d-nb.info |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-2-(bromomethyl)pyrrolidine | General acylation of secondary amines nih.gov |

Role in Heterocyclic Synthesis

The dual functionality of this compound provides a pathway for its incorporation into larger heterocyclic systems.

Formation of Fused Heterocycles

The synthesis of fused heterocyclic compounds, where two or more rings share a bond, is a significant area of medicinal chemistry. nih.govnih.gov In principle, a molecule like this compound could participate in reactions that form a new ring fused to the pyrrolidine core, potentially involving both the nitrogen and the bromomethyl group in a cyclization cascade. However, common strategies for creating pyrrolidine-fused heterocycles often rely on intramolecular cyclization or cycloaddition reactions where the pyrrolidine ring itself is formed simultaneously with the fused system. researchgate.netmdpi.com

Synthesis of Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in drug discovery. nih.gov The 2-(pyrrolidinylmethyl) moiety is a key structural component in several bioactive indole derivatives. The most prominent example is the synthesis of Eletriptan, a selective serotonin receptor agonist.

In a widely used synthetic route for Eletriptan, the key intermediate (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole is subjected to a Heck reaction. nih.govd-nb.info This intermediate contains the core structure derived from linking a pyrrolidin-2-ylmethyl unit to the C3 position of a 5-bromoindole nucleus.

Key Steps in Eletriptan Synthesis Involving the Pyrrolidinylmethyl Moiety:

Coupling: The synthesis starts with the coupling of 5-bromoindole to a protected pyrrolidine precursor.

N-Methylation: The secondary amine of the pyrrolidine ring is methylated.

Heck Reaction: The resulting compound, (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, is coupled with phenyl vinyl sulfone using a palladium catalyst. d-nb.inforesearchgate.net

Final Transformations: Subsequent deacetylation and reduction steps yield the final Eletriptan molecule. nih.govbeilstein-journals.org

Intermediates for Bioactive Molecules and Pharmaceuticals

As a reactive electrophile, this compound is an ideal precursor for constructing more complex molecules. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the straightforward attachment of the pyrrolidinomethyl group to various molecular backbones, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the pharmacological properties of a lead compound.

Precursors for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative disorders and neuropathic pain. nih.gov Consequently, the development of potent and selective nNOS inhibitors is a significant therapeutic goal. Research has shown that the pyrrolidine moiety is a key component in achieving this selectivity.

Scientists have designed and synthesized a series of potent and highly selective nNOS inhibitors based on a 2-aminopyridine scaffold modified with a pyrrolidinomethyl group. nih.gov In these syntheses, this compound serves as the key electrophilic precursor. It reacts with a nucleophilic partner on the main scaffold to introduce the pyrrolidinomethyl fragment, which is crucial for binding to the enzyme's active site. This strategic addition has led to the discovery of inhibitors with low nanomolar potency and over 1000-fold selectivity for nNOS over the endothelial isoform (eNOS), minimizing potential side effects like hypotension. nih.gov The stereochemistry of the pyrrolidine ring has been shown to drastically alter both the potency and selectivity of these inhibitors. nih.gov

Building Blocks for Autotaxin (ATX) Enzyme Inhibitors

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in pathological conditions such as cancer, inflammation, and fibrosis. acs.orgnih.gov This makes ATX an attractive target for drug development. nih.govresearchgate.net The pyrrolidine scaffold has been identified as a valuable component in the design of novel ATX inhibitors.

In the synthesis of new classes of ATX inhibitors, this compound is a valuable building block. Its reactive bromomethyl group allows for its incorporation into larger molecules designed to interact with the active site of the ATX enzyme. For example, the pyrrolidine ring can be attached to other heterocyclic systems or pharmacophores known to have an affinity for ATX. This modular approach enables the systematic modification of inhibitor structures to optimize their potency and pharmacokinetic properties. Research has led to the development of pyrrolidine-containing compounds that exhibit significant inhibitory activity against the ATX enzyme. nih.gov

Synthesis of Neuroleptic Agents

Neuroleptic agents, also known as antipsychotics, are used to manage psychosis, including schizophrenia. The pyrrolidine ring is a structural component of several of these drugs. mdpi.com this compound can function as a precursor to key intermediates in the synthesis of certain neuroleptic agents.

For instance, the antipsychotic drug Remoxypride can be synthesized from pyrrolidin-2-ylmethanamine. mdpi.com This key amine intermediate can be prepared from this compound through a two-step process, such as nucleophilic substitution with azide followed by reduction, or directly via substitution with ammonia or a protected ammonia equivalent. This highlights the utility of this compound as a starting material for accessing the core structures required for this class of pharmaceuticals.

Precursors for Antimicrobial Compounds

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The pyrrolidine scaffold is a feature in numerous compounds exhibiting antibacterial and antifungal activity. ijcps.orgfrontiersin.org The versatility of this compound makes it a useful starting point for generating libraries of novel pyrrolidine derivatives for antimicrobial screening.

By reacting this compound with various nucleophiles (e.g., thiols, amines, phenols), a diverse range of compounds can be synthesized. This allows researchers to explore how different substituents attached to the pyrrolidinomethyl core affect antimicrobial potency. Studies have reported on the synthesis of pyrrolidine-containing chalcones, pyrazolines, and pyrrolidine-2,5-diones that show moderate to good activity against various bacterial and fungal strains. ijcps.orgresearchgate.netscispace.com The ease of derivatization of this compound facilitates the exploration of structure-activity relationships needed to develop more potent antimicrobial candidates. frontiersin.org

| Compound Class | Microorganism Type | Reported Activity |

|---|---|---|

| Pyrrolidine-containing Chalcones | Fungi (Candida albicans) | Moderate Activity ijcps.org |

| Pyrrolidine-containing Pyrazolines | Bacteria | Moderate Activity ijcps.org |

| Pyrrolidine-2,5-dione derivatives | Bacteria & Fungi | Moderate Activity researchgate.netscispace.com |

Application in Research for Neurological Disorders

The pyrrolidine ring is a privileged scaffold in the development of drugs targeting the central nervous system (CNS), due in part to its ability to impart favorable properties such as improved solubility and the ability to cross the blood-brain barrier. nih.gov This has led to its use in compounds aimed at treating a range of neurological conditions.

This compound is a key synthetic intermediate for creating novel molecules for this research. For example, a series of pyrrolidine derivatives were synthesized as potent sodium channel blockers for the potential treatment of ischemic stroke. nih.gov The synthesis of these neuroprotective agents involved building upon a core structure where the pyrrolidine moiety was a key component. The reactive nature of this compound allows it to be used to connect the pyrrolidine ring to other aromatic or heterocyclic systems, enabling the exploration of new chemical space in the search for treatments for conditions like epilepsy, Alzheimer's disease, and Parkinson's disease. nih.govresearchgate.net

Intermediates for Strobilurin Derivatives

Strobilurins are a major class of agricultural fungicides inspired by a natural product. researchgate.net Their mode of action involves the inhibition of mitochondrial respiration in fungi. The chemical synthesis of strobilurin analogues is an active area of research aimed at discovering new compounds with improved efficacy and a broader spectrum of activity.

In the development of novel fungicides, medicinal chemists often modify existing pharmacophores by introducing new structural motifs. The incorporation of a pyrrolidine ring, using a building block like this compound, represents a potential strategy to create novel strobilurin analogues. While the core synthesis of many commercial strobilurins utilizes precursors like (E)-methyl-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, the attachment of diverse heterocyclic side-chains is a common approach to modify the compound's properties. The pyrrolidinomethyl group could be appended to the strobilurin scaffold to potentially enhance properties such as systemic movement in the plant or to overcome fungicide resistance.

Applications in Catalysis Research

Use in Organocatalysis and Asymmetric Catalysis

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has seen exponential growth, with pyrrolidine-based catalysts being at the forefront of this development. The foundational role of proline and its derivatives in asymmetric catalysis has inspired the design and synthesis of a vast array of more sophisticated and specialized organocatalysts. In this context, this compound emerges as a key precursor for creating novel catalysts with tailored steric and electronic properties.

The primary strategy for employing this compound in the synthesis of organocatalysts involves the nucleophilic displacement of the bromide ion. This allows for the introduction of a wide variety of functional groups that can participate in catalytic cycles. For instance, reaction with secondary amines can lead to the formation of chiral diamines, which are effective in various asymmetric transformations. Similarly, reaction with thiols or alcohols can furnish catalysts with different coordinating and hydrogen-bonding capabilities.

One of the key areas where pyrrolidine-based organocatalysts excel is in asymmetric Michael additions. These reactions are fundamental carbon-carbon bond-forming processes, and controlling their stereochemical outcome is of paramount importance. Chiral pyrrolidine catalysts, often derived from proline, activate substrates through the formation of enamines or iminium ions, effectively directing the approach of the nucleophile to one face of the molecule. While direct examples starting from this compound are not extensively documented in dedicated studies, the synthetic potential is clear. The bromomethyl group can be converted into various functionalities that can modulate the catalyst's activity and selectivity.

The following table summarizes the potential of organocatalysts derived from this compound in asymmetric synthesis, based on the established reactivity of the pyrrolidine scaffold.

| Catalyst Type | Potential Asymmetric Reaction | Mechanism of Action |

| Chiral Diamines | Michael Addition, Aldol Reaction | Enamine/Iminium ion catalysis, hydrogen bonding |

| Chiral Amino Alcohols | Aldol Reaction, Mannich Reaction | Enamine/Iminium ion catalysis, steric shielding |

| Chiral Thioethers | Conjugate Addition | Lewis base activation |

Detailed research into the synthesis of novel pyrrolidine-based organocatalysts has shown that the substituents on the pyrrolidine ring play a crucial role in determining the stereochemical outcome of the catalyzed reaction. The ability to easily functionalize the 2-position of the pyrrolidine ring via the bromomethyl group makes this compound a highly attractive starting material for catalyst development.

Ligands in Metal-Catalyzed Reactions

In addition to its role in organocatalysis, the chiral pyrrolidine framework is a cornerstone in the design of ligands for asymmetric metal-catalyzed reactions. The coordination of a chiral ligand to a metal center creates a chiral environment that can effectively control the stereoselectivity of a wide range of transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. This compound provides a convenient starting point for the synthesis of various types of chiral ligands.

The most common approach involves the reaction of this compound with nucleophilic phosphorus or nitrogen compounds to introduce coordinating atoms. For example, reaction with lithium diphenylphosphide (LiPPh₂) or a similar phosphine (B1218219) source can yield chiral phosphine ligands. These phosphine-pyrrolidine ligands, often referred to as P,N-ligands, have demonstrated high efficacy in a variety of metal-catalyzed reactions. The combination of a soft phosphorus donor and a hard nitrogen donor allows for strong coordination to the metal center and effective transfer of chirality.

Similarly, this compound can be used to synthesize chiral diamine or amino alcohol ligands. These ligands are particularly useful in reactions catalyzed by transition metals such as ruthenium, rhodium, and palladium. The stereochemical outcome of these reactions is often highly dependent on the structure of the chiral ligand, and the ease of modification of the this compound scaffold allows for the fine-tuning of the ligand's properties to achieve optimal performance.

The table below illustrates the types of ligands that can be synthesized from this compound and their applications in metal-catalyzed reactions.

| Ligand Type | Coordinating Atoms | Metal | Application |

| Phosphine-Pyrrolidine | P, N | Palladium, Rhodium | Asymmetric Allylic Alkylation, Asymmetric Hydrogenation |

| Diamine-Pyrrolidine | N, N | Ruthenium, Copper | Asymmetric Transfer Hydrogenation, Asymmetric Diamination |

| Amino Alcohol-Pyrrolidine | N, O | Zinc, Titanium | Asymmetric Aldol Addition, Asymmetric Epoxidation |

The development of new and efficient chiral ligands is a continuous effort in the field of asymmetric catalysis. The modularity and ready availability of building blocks like this compound are crucial for the rapid exploration of new ligand structures and their subsequent application in catalysis.

Computational and Theoretical Studies on 2 Bromomethyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its balance of accuracy and computational cost. It is extensively used to model molecular structures, reaction energies, and transition states. For derivatives of 2-(halomethyl)pyrrolidine, DFT calculations have been instrumental in exploring potential reaction pathways, such as intramolecular rearrangements.

A key theoretical investigation focused on the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine (B122466), a close structural analog of 2-(bromomethyl)pyrrolidine, into the corresponding 3-chloro piperidine (B6355638). researchgate.net These studies provide a valuable model for understanding the intrinsic reactivity of the 2-(halomethyl)pyrrolidine scaffold.

DFT calculations are particularly adept at mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. In the computational study of the ring expansion of N-isopropyl-2-chloromethyl pyrrolidine, the reaction was found to proceed through a single, synchronous transition state. researchgate.net This indicates a concerted mechanism where the migration of the chloromethyl group and the expansion of the pyrrolidine ring occur in a single kinetic step.

The energy barrier for this rearrangement is a critical factor determining the reaction rate. Calculations performed in the gas phase provide an intrinsic measure of the molecule's reactivity without external influences. The study revealed a significant activation energy for this process, which is detailed in the table below. researchgate.net

Table 1: Calculated Activation Energy for the Ring Expansion of N-isopropyl-2-chloromethyl pyrrolidine (Gas Phase)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 28.5 |

Data sourced from DFT calculations on the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine, serving as a model for the reactivity of the 2-(halomethyl)pyrrolidine system. researchgate.net

A primary application of DFT in synthetic chemistry is the prediction of reaction selectivity. By comparing the activation energies of different possible reaction pathways, chemists can predict the major regio- or stereoisomer that will be formed.

Regioselectivity: In reactions involving multifunctional molecules, DFT can determine the most likely site of attack by a nucleophile or electrophile. For a molecule like this compound, a nucleophile could theoretically attack the electrophilic carbon of the bromomethyl group (an SN2 reaction) or potentially interact with other atoms in the ring. DFT calculations would predict the regioselectivity by comparing the transition state energy for each possible attack vector. The pathway with the lowest energy barrier would correspond to the major product.

Stereoselectivity: When a reaction can produce multiple stereoisomers, DFT is used to model the transition states leading to each isomer. For example, in a [3+2] cycloaddition reaction involving a pyrrolidine derivative, different modes of approach (e.g., endo vs. exo) lead to different diastereomers. Computational analysis of the transition state geometries and their relative energies can explain and predict the experimentally observed stereochemical outcome. nih.gov

While these computational methods are powerful, specific DFT studies predicting the intermolecular regioselectivity and stereoselectivity for reactions of this compound were not found in the surveyed literature. However, the principles remain a standard and effective approach for such investigations.

Electronic Structure and Reactivity Correlations

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations can provide a range of electronic descriptors that correlate with and explain a molecule's chemical behavior. ekb.eg

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO indicates the site of nucleophilic attack, while the HOMO indicates the site of electrophilic attack. For this compound, the LUMO is expected to be localized on the σ* antibonding orbital of the C-Br bond, making the methylene carbon the primary electrophilic site for SN2 reactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show a region of positive potential near the methylene carbon attached to the bromine, confirming its susceptibility to nucleophilic attack, while a negative potential would be expected around the nitrogen atom, indicating its nucleophilic character.

These descriptors are invaluable for rationalizing why a molecule reacts the way it does and for predicting its behavior with different reagents.

Table 2: Key Electronic Descriptors and Their Role in Reactivity

| Descriptor | Definition | Correlation with Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

| MEP | Molecular Electrostatic Potential. | Visualizes electron-rich and electron-poor regions, identifying sites for electrophilic and nucleophilic attack. |

This table describes general principles of how DFT-derived electronic properties are used to predict chemical reactivity.

Solvation Effects in Reaction Mechanisms

Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

The theoretical study on the ring expansion of N-isopropyl-2-chloromethyl pyrrolidine was performed in both the gas phase and a simulated dimethyl sulfoxide (DMSO) solvent environment. researchgate.net The results showed that the solvent dramatically alters the reaction profile. In DMSO, the energy barrier for the ring enlargement was significantly decreased compared to the gas phase. researchgate.net This stabilization of the transition state by the polar solvent is a common phenomenon, particularly in reactions where charge separation develops in the transition state.

Furthermore, the solvent can even change the nature of the mechanism. While the pyrrolidine derivative's rearrangement remained a single-step process in DMSO, the analogous reaction with a smaller azetidine ring switched from a synchronous mechanism in the gas phase to a stepwise mechanism involving a stable intermediate in the polar solvent. researchgate.net This highlights the critical importance of including solvation effects in computational models to achieve predictions that accurately reflect experimental reality.

Table 3: Comparison of Calculated Activation Energy for Ring Expansion in Gas Phase vs. DMSO

| Reaction Medium | Activation Energy (ΔE‡) (kcal/mol) |

| Gas Phase | 28.5 |

| DMSO (PCM) | 18.0 |

Data sourced from DFT calculations on N-isopropyl-2-chloromethyl pyrrolidine, illustrating the significant stabilization of the transition state by a polar solvent. researchgate.net

Future Research Directions

Development of Novel and Efficient Synthetic Routes

While methods exist for the synthesis of pyrrolidine (B122466) derivatives, a primary objective for future research is the development of more efficient, stereoselective, and environmentally benign routes to 2-(bromomethyl)pyrrolidine and its analogues. nih.gov Current strategies often rely on starting materials like L-proline or (S)-pyroglutamic acid, which provide a chiral pool advantage. nih.gov However, these multi-step syntheses can be resource-intensive.

Future work will likely focus on:

Catalytic Asymmetric Synthesis: Developing novel catalytic methods that can construct the chiral pyrrolidine ring and install the bromomethyl group from simple acyclic precursors. This would bypass the reliance on chiral pool starting materials and allow for greater flexibility in accessing both enantiomers.

C-H Functionalization: Exploring late-stage C-H activation and functionalization strategies to introduce the bromomethyl group onto a pre-existing pyrrolidine ring. This approach could significantly shorten synthetic sequences.

Biocatalysis: Engineering enzymes to perform stereoselective synthesis of 2-(hydroxymethyl)pyrrolidine, a direct precursor to the target compound, under mild, aqueous conditions.

The overarching goal is to create synthetic pathways that are not only more efficient in terms of yield and stereocontrol but also more sustainable and scalable. hilarispublisher.com

Exploration of Unprecedented Reactivity Patterns

The established reactivity of this compound is dominated by nucleophilic substitution at the carbon-bromine bond. However, its unique structure allows for more complex and potentially novel transformations. A key area for future investigation is the exploration of unprecedented reactivity patterns that could unlock new synthetic possibilities.

One promising avenue involves the study of ring expansion reactions. Theoretical investigations into the rearrangement of related 2-(chloromethyl)pyrrolidines suggest the possibility of accessing substituted piperidine (B6355638) scaffolds. researchgate.net This could be a powerful strategy for converting a five-membered ring into a six-membered one, which is also a prevalent structure in pharmaceuticals. Future experimental work could focus on inducing and controlling such rearrangements through Lewis acid catalysis or photochemical methods, providing a novel entry into a different class of heterocyles from a common precursor.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. mpg.detue.nl These technologies offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govmdpi.com

A significant future direction is the integration of the synthesis of this compound and its derivatives into automated flow systems. mpg.de This would involve:

Developing robust flow protocols: Converting existing batch syntheses into continuous processes, which requires careful optimization of reaction conditions such as temperature, pressure, and residence time.

Telescoped Synthesis: Creating multi-step flow sequences where the crude product from one step is directly used as the input for the next, eliminating the need for intermediate isolation and purification. nih.gov

In-line Analysis: Incorporating real-time analytical techniques (e.g., IR, NMR, HPLC) to monitor reaction progress and product quality, enabling rapid optimization and process control.

Successfully translating the synthesis to a flow regime would facilitate on-demand, scalable production, making this key building block more accessible for both academic research and industrial applications.

Design of Next-Generation Chiral Catalytic Systems

The pyrrolidine scaffold is at the heart of many highly successful organocatalysts, most notably proline and its derivatives. unibo.it The C2 substituent plays a critical role in defining the catalyst's steric and electronic environment, which in turn governs its stereoselectivity. This compound is an ideal starting point for creating new generations of chiral catalysts because the bromomethyl group provides a convenient handle for further functionalization.

Future research will focus on using this compound to design and synthesize novel catalytic systems with enhanced activity and selectivity. rsc.org This can be achieved by:

Introducing Novel Functional Groups: Replacing the bromine with a wide variety of moieties, such as bulky siloxanes, hydrogen-bond donors, or metal-coordinating ligands, to fine-tune the catalyst's properties for specific reactions. unibo.itrsc.org

Creating Bifunctional Catalysts: Designing catalysts that incorporate both a pyrrolidine-based activating group and another functional group (e.g., a Brønsted acid or base) to enable synergistic activation of reaction partners.

Immobilization on Solid Supports: Anchoring the pyrrolidine catalyst onto a solid support via the C2 side chain, which facilitates catalyst recovery and recycling, a key principle of green chemistry.

The development of these next-generation catalysts will expand the scope of asymmetric organocatalysis and provide more powerful tools for the synthesis of enantioenriched molecules. nih.gov

Advanced Mechanistic Studies for Reaction Optimization

A deep understanding of reaction mechanisms is crucial for rational optimization and the development of more efficient chemical processes. nih.gov While many reactions involving pyrrolidine derivatives are well-established, detailed mechanistic insights are often lacking. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.

Key areas of focus include:

Kinetic Studies: Performing kinetic analysis to determine reaction orders, activation energies, and the influence of catalyst and substrate concentrations on reaction rates.

In Situ Spectroscopy: Using techniques like NMR and IR spectroscopy to observe reactive intermediates and transition states directly, providing a real-time picture of the reaction pathway.

Computational Modeling (DFT): Employing Density Functional Theory (DFT) calculations to model reaction pathways, calculate transition state energies, and rationalize observed stereochemical outcomes. nih.gov

These advanced mechanistic studies will provide a more complete understanding of the factors that control reactivity and selectivity, enabling a more rational and predictable approach to reaction optimization and the design of improved synthetic methods. nih.govnih.gov

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(Bromomethyl)pyrrolidine?

Answer:

The synthesis typically involves bromination of pyrrolidine derivatives. A common approach is the substitution of hydroxyl or chloromethyl groups with bromine. For example:

- Method A : Reacting 2-(hydroxymethyl)pyrrolidine with hydrobromic acid (HBr) under reflux conditions. This method requires careful control of stoichiometry to avoid over-bromination .

- Method B : Substituting 2-(chloromethyl)pyrrolidine with NaBr in a polar aprotic solvent (e.g., DMF) at 60–80°C. Yields depend on reaction time and catalyst use (e.g., nickel complexes may accelerate substitution) .

Key considerations : Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : The molecular ion peak should match the molecular weight (164.04 g/mol for the (S)-enantiomer) .

- IR Spectroscopy : Absence of OH stretches (~3200–3600 cm⁻¹) confirms complete substitution of hydroxymethyl precursors .

Advanced: How do stereochemical variations (e.g., (S)-enantiomer) influence reactivity in cross-coupling reactions?

Answer:

The (S)-enantiomer of this compound is critical in asymmetric catalysis. For example: